4-Methoxyglucobrassicin 4-Methoxyglucobrassicin 4-Methoxyglucobrassicin potassium salt analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
4-methoxyglucobrassicin is an indolylmethylglucosinolic acid that is glucobrassicin bearing a methoxy substituent at position 4 on the indole ring. It is an indolyl carbohydrate and an indolylmethylglucosinolic acid. It derives from a glucobrassicin. It is a conjugate acid of a 4-methoxyglucobrassicin(1-).
Brand Name: Vulcanchem
CAS No.: 83327-21-3
VCID: VC21130082
InChI: InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-18,20-23H,5,7H2,1H3,(H,24,25,26)/b19-12-/t11-,14-,15+,16-,17+/m1/s1
SMILES: COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O
Molecular Formula: C₁₇H₂₂N₂O₁₀S₂
Molecular Weight: 478.5 g/mol

4-Methoxyglucobrassicin

CAS No.: 83327-21-3

Cat. No.: VC21130082

Molecular Formula: C₁₇H₂₂N₂O₁₀S₂

Molecular Weight: 478.5 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxyglucobrassicin - 83327-21-3

Specification

Description 4-Methoxyglucobrassicin potassium salt analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
4-methoxyglucobrassicin is an indolylmethylglucosinolic acid that is glucobrassicin bearing a methoxy substituent at position 4 on the indole ring. It is an indolyl carbohydrate and an indolylmethylglucosinolic acid. It derives from a glucobrassicin. It is a conjugate acid of a 4-methoxyglucobrassicin(1-).
CAS No. 83327-21-3
Molecular Formula C₁₇H₂₂N₂O₁₀S₂
Molecular Weight 478.5 g/mol
IUPAC Name [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate
Standard InChI InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-18,20-23H,5,7H2,1H3,(H,24,25,26)/b19-12-/t11-,14-,15+,16-,17+/m1/s1
Standard InChI Key IIAGSABLXRZUSE-KYKLFQSUSA-N
Isomeric SMILES COC1=CC=CC2=C1C(=CN2)C/C(=N/OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
SMILES COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O
Canonical SMILES COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator